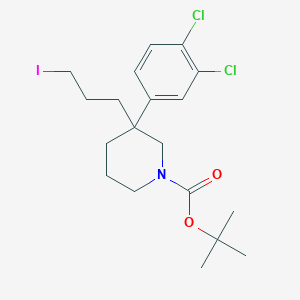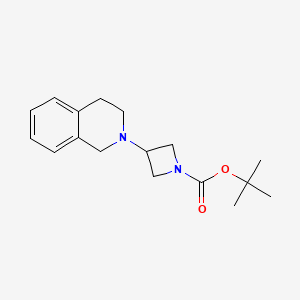
3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one
説明
Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The structure of pyridine compounds can be elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Chemical Reactions Analysis
Pyridine compounds can undergo various chemical reactions. For example, Salem et al. reported the synthesis of ethyl 3-amino-4-(furan-2-yl)-6-(naphthalen-1-yl)furo[2,3-b]pyridine-2-carboxylate 184 using a one-pot four-component reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine compounds can be determined by various methods. For example, the molecular weight can be computed .科学的研究の応用
Antimicrobial Activity
Research on 1,3-thiazolidin-4-one derivatives, which include 3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one, has demonstrated their significant antimicrobial potential. A study by (Arshad, 2020) reported the synthesis and characterization of such derivatives and highlighted their higher antimicrobial activity compared to the reference drug ciprofloxacin. Additionally, these compounds showed less toxic effects to HepG2 cells, indicating a potential for safe therapeutic applications.
Anti-inflammatory and Analgesic Effects
Compounds derived from thiazolidin-4-ones, similar to 3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one, have been found to exhibit good anti-inflammatory and analgesic activity. The study by (Ranga, Sharma, & Kumar, 2013) synthesized a series of pyridine derivatives of thiazolidin-4-ones and evaluated their effectiveness in these areas.
Antifungal Applications
A study focused on the synthesis and characterization of thiazolidinone compounds, including 3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one, demonstrated their activity against various fungal strains. (Obydennov et al., 2018) showed that these compounds exhibited a broad spectrum of antifungal activity, making them promising candidates for plant protection and treatment of fungal infections.
Protein Kinase Inhibition for Neurological and Oncological Disorders
Research by (Bourahla et al., 2021) on 1,3-thiazolidin-4-ones highlighted their potential as inhibitors of protein kinases like DYRK1A. These compounds could be used in developing treatments for neurological or oncological disorders where DYRK1A is involved.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(2-pyridin-4-ylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c13-9-7-15-10(14)12(9)6-3-8-1-4-11-5-2-8/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDMOZZJDFUYIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901228472 | |
| Record name | 3-[2-(4-Pyridinyl)ethyl]-2-thioxo-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one | |
CAS RN |
1105192-22-0 | |
| Record name | 3-[2-(4-Pyridinyl)ethyl]-2-thioxo-4-thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105192-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(4-Pyridinyl)ethyl]-2-thioxo-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-Bromo-3-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416053.png)
![4-[2-Fluoro-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416055.png)
![4-(5-Bromopyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416056.png)

![4-(3-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416060.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid](/img/structure/B1416061.png)
![4-[3-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416063.png)
![4-(6-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416065.png)
![3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1416067.png)


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416071.png)
![4-[4-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416072.png)
![4-(4-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416074.png)